An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Aminolevulinate
An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Aminolevulinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl aminolevulinate (MAL), the methyl ester of 5-aminolevulinic acid (ALA), is a crucial photosensitizing agent in photodynamic therapy (PDT).[1][2] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and key analytical procedures are presented, alongside tabulated quantitative data for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its application in research and drug development.
Introduction
Methyl aminolevulinate is a second-generation photosensitizer prodrug that has gained significant traction in the treatment of various skin conditions, including actinic keratosis and certain types of non-melanoma skin cancer.[3][4] Its enhanced lipophilicity compared to its parent compound, 5-aminolevulinic acid, allows for improved penetration through cellular membranes.[5] Once inside the cell, MAL is metabolized into the potent photosensitizer protoporphyrin IX (PpIX).[6] Subsequent activation by light of a specific wavelength triggers the production of cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[6][7] This guide delves into the core technical aspects of MAL, providing a valuable resource for professionals in the field.
Synthesis of Methyl Aminolevulinate
The primary route for the synthesis of methyl aminolevulinate is through the esterification of 5-aminolevulinic acid. Several methods have been reported, with variations in catalysts and reaction conditions.
Synthesis Route 1: Acid-Catalyzed Esterification
A common and straightforward method involves the direct esterification of 5-aminolevulinic acid hydrochloride with methanol (B129727) in the presence of an acid catalyst.
Reaction Scheme:
5-Aminolevulinic Acid Hydrochloride + Methanol --(H+)--> Methyl Aminolevulinate Hydrochloride + Water
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
5-aminolevulinic acid hydrochloride
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)
-
Molecular Sieves (3A or 4A), pre-dried at 300-350°C
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a reaction flask containing anhydrous methanol, add 5-aminolevulinic acid hydrochloride. The concentration of 5-ALA in methanol should ideally not exceed 12 wt. % for high conversion.[8]
-
Add a catalytic amount of concentrated hydrochloric acid or slowly add thionyl chloride.
-
Alternatively, for a more environmentally friendly approach, add pre-dried 3A or 4A molecular sieves to the methanol solution.[8] The mass ratio of molecular sieves to 5-aminolevulinic acid hydrochloride can range from 1:1 to 4:1.[8]
-
The reaction mixture is then stirred and heated to reflux (approximately 60-65°C).
-
The progress of the esterification can be monitored by 1H-NMR spectroscopy.
-
After completion of the reaction (typically overnight), the excess methanol is removed by distillation using a rotary evaporator.
-
The resulting crude product is then treated with acetone to precipitate the methyl aminolevulinate hydrochloride.
-
The precipitate is filtered, washed with cold acetone, and dried under vacuum at 30-40°C to yield the final product.
Alternative Synthesis Routes
While acid-catalyzed esterification is prevalent, other methods have been explored. One such approach involves the bromination of biobased methyl levulinate, followed by ammoniation and hydrolysis to yield 5-aminolevulinic acid, which can then be esterified.[9][10] Another versatile methodology utilizes the three-component Passerini reaction to generate a diverse library of ALA esters under mild conditions.[11] Research into alternative synthetic pathways for 5-aminolevulinic acid itself, such as from 2-ketoglutarate via 4,5-dioxovaleric acid, could also provide different starting points for MAL synthesis.[12]
Synthesis Workflow
Caption: General workflow for the synthesis of methyl aminolevulinate hydrochloride.
Chemical Properties of Methyl Aminolevulinate
The physicochemical properties of methyl aminolevulinate are critical to its function as a topical prodrug.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ (free base), C₆H₁₂ClNO₃ (hydrochloride salt)[13][14] |
| Molecular Weight | 145.16 g/mol (free base), 181.62 g/mol (hydrochloride salt)[2] |
| Appearance | White to slightly yellow powder[13] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in most organic solvents; soluble in DMSO.[13] |
| pKa | 8.1 (weak acid) |
| Stability | Stable at pH 4 and 4°C. Loses ~10% activity at pH 5.5 after 5 days at 4°C. Fastest decay at pH 7.4 and 37°C. Solutions should be prepared fresh and stored at low temperatures with a pH not exceeding 5.[15][16] |
| Melting Point | 119-121°C (hydrochloride salt) |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of methyl aminolevulinate.
-
¹H NMR (DMSO-d₆): The structure of methyl aminolevulinate hydrochloride can be confirmed by ¹H NMR.[1]
-
¹³C NMR: Available through spectral databases.[14]
-
IR Spectroscopy: The infrared spectrum of methyl aminolevulinate would show characteristic peaks for C=O, C-H₂, and potentially N-H stretching, differing from 5-ALA by the presence of ester-related vibrations.[17]
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of methyl aminolevulinate is a multi-step process that relies on its conversion to a photoactive compound within target cells.
-
Topical Application and Penetration: MAL is applied topically as a cream and penetrates the skin, preferentially accumulating in neoplastic cells due to their altered metabolism and increased permeability.[3]
-
Intracellular Conversion to Protoporphyrin IX (PpIX): Inside the cells, MAL is hydrolyzed to 5-aminolevulinic acid, which then enters the heme biosynthesis pathway. A series of enzymatic reactions leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX).[6]
-
Photoactivation: The treated area is illuminated with light of a specific wavelength (typically red light, ~630-635 nm), which is absorbed by the accumulated PpIX.[2]
-
Generation of Reactive Oxygen Species (ROS): Upon light absorption, PpIX is excited to a triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[6][7]
-
Cellular Damage and Apoptosis: The generated ROS cause oxidative damage to cellular components, particularly mitochondria, leading to cell death via apoptosis and necrosis.[6]
Mechanism of Action in Photodynamic Therapy
Caption: The sequential steps involved in the photodynamic action of methyl aminolevulinate.
Key Experimental Protocols
Quantification of Protoporphyrin IX (PpIX) Fluorescence
Measuring the accumulation of PpIX in cells or tissues is crucial for evaluating the efficacy of MAL-PDT.
Experimental Protocol: Fluorometric Quantification of PpIX
Materials:
-
Cell culture or tissue samples treated with methyl aminolevulinate
-
Dimethyl sulfoxide (B87167) (DMSO) for extraction
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence spectrophotometer
-
Protoporphyrin IX standard
-
Homogenizer or sonicator
Procedure:
-
Sample Preparation:
-
Cell Culture: After incubation with MAL, wash the cells with PBS to remove any extracellular drug. Lyse the cells and extract PpIX using DMSO.
-
Tissue Samples: Homogenize or sonicate the tissue samples in DMSO to extract PpIX.
-
-
Fluorescence Measurement:
-
Quantification:
-
Prepare a standard curve using known concentrations of PpIX in DMSO.
-
Quantify the amount of PpIX in the samples by comparing their fluorescence intensity to the standard curve.
-
Assessment of Phototoxicity
Evaluating the cytotoxic effect of MAL-PDT is essential for determining its therapeutic potential.
Experimental Protocol: In Vitro Phototoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A431, HeLa)
-
Cell culture medium and supplements
-
Methyl aminolevulinate solution
-
Light source with appropriate wavelength and power for irradiation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with various concentrations of methyl aminolevulinate for a defined period (e.g., 4 hours). Include control wells with no drug.
-
Irradiation:
-
Wash the cells with PBS to remove the drug-containing medium and replace it with fresh medium.
-
Expose the designated wells to a specific light dose from the light source. Keep a set of non-irradiated control plates in the dark.
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated, non-irradiated control.[21]
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of methyl aminolevulinate, a key agent in photodynamic therapy. The provided experimental protocols and tabulated data offer a practical resource for researchers and drug development professionals. The visualization of the synthesis workflow and mechanism of action aims to enhance the understanding of this important therapeutic compound. Further research into novel synthetic routes and formulations will continue to expand the clinical utility of methyl aminolevulinate.
References
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- 12. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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